
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine is a chemical compound characterized by the presence of trichloromethyl and trifluoromethyl groups attached to a triazine ring. This compound is notable for its unique structural features and its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine typically involves the introduction of trichloromethyl and trifluoromethyl groups onto a triazine ring. One common method involves the reaction of trichloromethyl triazine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Applications De Recherche Scientifique
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways. The trichloromethyl and trifluoromethyl groups play a crucial role in its reactivity and interactions. These groups can influence the compound’s ability to bind to specific targets, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to benzene rings.
Uniqueness
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine is unique due to the presence of both trichloromethyl and trifluoromethyl groups on a triazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6Cl3F6N3 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6Cl3F6N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 |
Clé InChI |
ULEKAGNDODUYCM-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


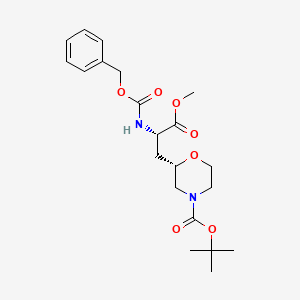

![2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14021306.png)
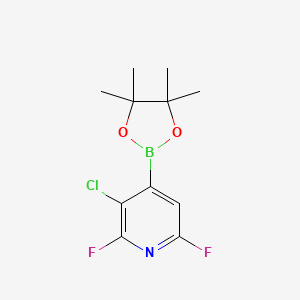




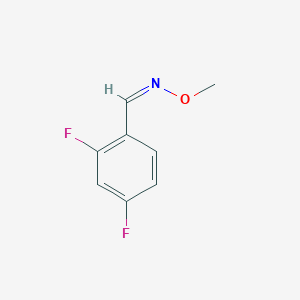
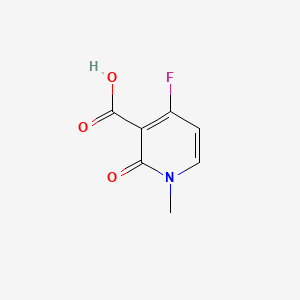

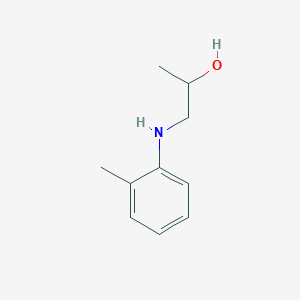
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)

